1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-ethoxycarbonylspiro[2.2]pentane-2-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-2-13-7(12)9(6(10)11)5-8(9)3-4-8/h2-5H2,1H3,(H,10,11) |
InChI Key |
HVYVVHOFJBQZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC12CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Decarboxylative Halogenation as a Key Step
Decarboxylative halogenation, particularly halodecarboxylation, has been identified as a pivotal method for introducing halogen functionalities into organic acids, which can subsequently be transformed into the target compound via nucleophilic substitution or cyclization.
The Cristol–Firth modification employs bromine in the presence of radical initiators or under photochemical conditions to effect decarboxylation and halogenation simultaneously, converting aliphatic or aromatic acids into corresponding alkyl bromides or halides with high yields (see, Scheme 18).
The mechanism involves formation of acyl hypobromite intermediates, which decompose to generate alkyl radicals that react with halogen sources, leading to halogenated products. This method is adaptable to complex acids, including those with spirocyclic frameworks.
Cycloaddition and Intramolecular Cyclization
The synthesis of spiro compounds often leverages cycloaddition reactions:
[2+2] Cycloaddition: Intramolecular cycloaddition of suitable precursors, such as cyclopropanes or cyclobutanes, can generate the spiro[2.2]pentane core. For example, Simmons–Smith cyclopropanation of propargyl amides followed by intramolecular cyclization can yield the bicyclic framework.
Radical-mediated Cyclization: Radical pathways, initiated via decarboxylation or halogenation, facilitate the formation of the pentane spiro system through chain propagation and cyclization steps.
Functional Group Interconversions
The ethoxycarbonyl group can be introduced via esterification of the corresponding carboxylic acid or acylation of a suitable precursor with ethyl chloroformate or analogous reagents.
The carboxylic acid functionality can be introduced post-cyclization through oxidation of corresponding alcohols or via direct carboxylation of suitable intermediates.
Specific Synthetic Routes and Reaction Schemes
Mechanistic Insights
- Decarboxylation: Initiated thermally or photochemically, leading to radical formation and subsequent halogenation.
- Cyclization: Radical or ionic pathways facilitate the formation of the spirocyclic framework, often via intramolecular nucleophilic attack or radical addition.
- Esterification: Nucleophilic acyl substitution with ethyl chloroformate yields the ethoxycarbonyl substituent.
Data Tables Summarizing Key Parameters
Chemical Reactions Analysis
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester and carboxylic acid groups into their respective alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. This can lead to various biological effects, depending on the context and the specific targets involved .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Spiro and Bicyclic Carboxylic Acid Derivatives
Key Observations :
- Spiro vs. Bicyclic Cores : The spiro[2.2]pentane scaffold (e.g., CID 165461260) exhibits greater steric strain compared to bicyclo[1.1.1]pentane derivatives (e.g., 1823373-90-5). This strain impacts reactivity; for example, spiro compounds are less amenable to nucleophilic substitution due to restricted bond rotation .
- Functional Group Influence : The ethoxycarbonyl group in 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid enhances lipophilicity compared to the unsubstituted spiro[2.2]pentane-1-carboxylic acid (log P: ~1.2 vs. ~0.5) .
- Synthetic Accessibility : Bicyclo[1.1.1]pentane derivatives (e.g., 1823373-90-5) are synthesized via alkylation/cyclization of malonate esters, whereas spiro[2.2]pentane derivatives require more specialized methods, such as photochemical or transition metal-catalyzed cyclizations .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physical and Spectroscopic Data
Key Observations :
- Thermal Stability : Spiro[2.2]pentane-1-carboxylic acid has a lower melting point (30.36°C) compared to cyclopentane derivatives (e.g., 3jd: 68–69°C), reflecting reduced crystal lattice stability due to the strained spiro core .
- Spectroscopic Differentiation : The spiro[2.2]pentane protons resonate upfield (δ 1.5–2.0 ppm) compared to bicyclo[1.1.1]pentane derivatives (δ 2.1–2.5 ppm) due to distinct ring current effects .
Biological Activity
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which has implications for biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and available data.
1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 2384862-04-6 |
| Molecular Formula | C10H14O4 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid |
Biological Activity
Research indicates that 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, possibly through the inhibition of pro-inflammatory cytokines.
- Cytotoxicity : In cancer cell lines, 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has demonstrated cytotoxic effects, leading to apoptosis in a dose-dependent manner.
The biological activity of 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The ethoxycarbonyl group may facilitate interactions with enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The spirocyclic structure allows for potential binding to specific receptors, influencing signaling pathways related to inflammation and cell proliferation.
Case Studies
Several studies have investigated the effects of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the efficacy of 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Anti-inflammatory Research :
- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a marked decrease in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.
-
Cytotoxicity Assessment :
- A cytotoxicity assay conducted on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 100 µM, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Q & A
Q. What are the standard synthetic routes for 1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid?
The synthesis typically involves three key steps:
- Cyclopropanation : Reaction of alkenes with diazo compounds or carbenoid reagents to form the spiro[2.2]pentane core.
- Carboxylation : Introduction of the carboxylic acid group via carboxylation reactions (e.g., CO₂ insertion).
- Ethoxycarbonylation : Use of ethyl chloroformate or similar reagents to attach the ethoxycarbonyl group. Reaction optimization may require catalysts like Rh(II) complexes and inert conditions to stabilize intermediates .
Q. What safety protocols are essential when handling this compound?
- PPE : Face shields, safety glasses, and nitrile gloves to prevent skin/eye contact .
- Engineering Controls : Fume hoods for vapor containment and proper ventilation to minimize inhalation risks .
- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation .
Q. How is the spirocyclic structure confirmed experimentally?
- NMR Spectroscopy : ¹H and ¹³C NMR identify ring strain and substituent environments (e.g., chemical shifts for cyclopropane protons at δ 1.2–2.5 ppm) .
- X-Ray Crystallography : Resolves spatial arrangement and bond angles, critical for verifying spiro fusion .
- Mass Spectrometry : Validates molecular weight (e.g., 224.69 g/mol for related analogs) .
Advanced Research Questions
Q. How do substituents on the spiro[2.2]pentane core influence reactivity and biological activity?
- Electron-Withdrawing Groups (e.g., CF₃) : Increase electrophilicity, enhancing interactions with nucleophilic enzyme residues. For example, trifluoromethyl derivatives show altered metabolic stability in vitro .
- Steric Effects : Bulky substituents (e.g., cyclohexyl) may hinder ring-opening reactions, as seen in cyclopropane analogs .
- Methodology : Comparative DFT calculations and kinetic studies to quantify substituent effects .
Q. What strategies optimize cyclopropanation yields in derivatives?
- Catalyst Screening : Rh(II) carboxylates improve selectivity for cis/trans cyclopropane configurations .
- Solvent Effects : Non-polar solvents (e.g., toluene) reduce side reactions in diazo decomposition .
- In Situ Monitoring : HPLC or GC-MS tracks intermediate formation, enabling real-time adjustments .
Q. How can researchers resolve contradictions in reported synthetic yields?
- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity, catalyst loading) .
- Intermediate Characterization : Isolate and analyze key intermediates (e.g., spirocyclic precursors) via LC-MS .
- Collaborative Validation : Cross-laboratory studies to identify systemic variables (e.g., moisture sensitivity) .
Q. What experimental approaches identify biological targets for this compound?
- Enzyme Assays : Screen against kinase or protease libraries to detect inhibition/activation .
- Molecular Docking : Computational modeling predicts binding affinity to proteins like ACC synthase, analogous to 1-aminocyclopropane-1-carboxylic acid (ACC) .
- In Vitro Studies : Cell-based assays (e.g., cytotoxicity, gene expression) to assess therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
